molecular formula C8H13FO B13243730 2-Fluoro-3,5-dimethylcyclohexan-1-one

2-Fluoro-3,5-dimethylcyclohexan-1-one

Cat. No.: B13243730
M. Wt: 144.19 g/mol
InChI Key: RKAWHMKGNSFUFH-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dimethylcyclohexan-1-one: is an organic compound with the molecular formula C₈H₁₃FO It is a fluorinated cyclohexanone derivative, characterized by the presence of a fluorine atom at the second position and two methyl groups at the third and fifth positions on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,5-dimethylcyclohexan-1-one typically involves the following steps:

    Fluorination: or .

    Cyclization: The formation of the cyclohexane ring can be carried out through intramolecular cyclization reactions, often using as catalysts.

    Methylation: using methylating agents like or .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or using oxidizing agents like or .

    Reduction: Reduction reactions can convert the ketone group to an using reducing agents such as or .

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,5-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

2-Fluoro-3,5-dimethylcyclohexan-1-one can be compared with other fluorinated cyclohexanones, such as:

  • 2-Fluorocyclohexanone
  • 3,5-Dimethylcyclohexanone
  • 2-Fluoro-4-methylcyclohexanone

Uniqueness: : The presence of both fluorine and two methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H13FO

Molecular Weight

144.19 g/mol

IUPAC Name

2-fluoro-3,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H13FO/c1-5-3-6(2)8(9)7(10)4-5/h5-6,8H,3-4H2,1-2H3

InChI Key

RKAWHMKGNSFUFH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)F)C

Origin of Product

United States

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